molecular formula C6H6ClNO2 B13872142 1-(1-Chloroethyl)pyrrole-2,5-dione

1-(1-Chloroethyl)pyrrole-2,5-dione

Cat. No.: B13872142
M. Wt: 159.57 g/mol
InChI Key: LELWHPFBIHGMGF-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)pyrrole-2,5-dione is a heterocyclic compound with the molecular formula C6H6ClNO2 It is characterized by a pyrrole ring substituted with a chloroethyl group at the 1-position and two keto groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chloroethyl)pyrrole-2,5-dione typically involves the reaction of pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloroethyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Chloroethyl)pyrrole-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrrole-2,5-dione
  • 1-(1-Bromoethyl)pyrrole-2,5-dione
  • 1-(1-Chloroethyl)-3-methylpyrrole-2,5-dione

Comparison: 1-(1-Chloroethyl)pyrrole-2,5-dione is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and biological activity compared to its analogs. For example, the chloroethyl group can undergo nucleophilic substitution reactions more readily than a methyl group, making it a versatile intermediate in organic synthesis. Additionally, the chloroethyl group can form covalent bonds with biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

1-(1-chloroethyl)pyrrole-2,5-dione

InChI

InChI=1S/C6H6ClNO2/c1-4(7)8-5(9)2-3-6(8)10/h2-4H,1H3

InChI Key

LELWHPFBIHGMGF-UHFFFAOYSA-N

Canonical SMILES

CC(N1C(=O)C=CC1=O)Cl

Origin of Product

United States

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